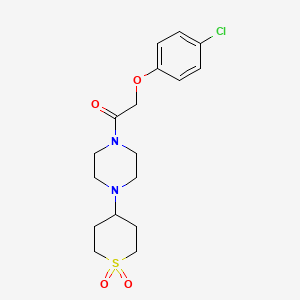

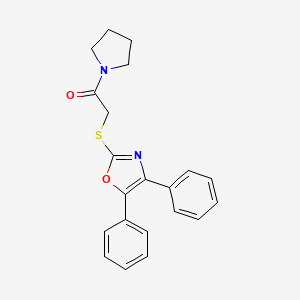

![molecular formula C18H16N2O3S B2647492 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide CAS No. 2034594-47-1](/img/structure/B2647492.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiophene derivatives are a class of heteroaromatic compounds that have been the subject of much research due to their diverse biological and pharmacological properties . They have been used in the development of new drug candidates and have shown potential as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

Benzothiophene derivatives can be synthesized using various methods. For example, a novel probe was synthesized by a classical Schiff-base reaction between 1-benzothiophene-3-carbaldehyde and tetraethylenepentamine as diamine .Molecular Structure Analysis

The structure of benzothiophene derivatives can be confirmed using various techniques such as melting point determination, elemental analysis, ESI-MS spectrometry, and IR and 13C-NMR and 1H-NMR spectroscopy .Chemical Reactions Analysis

Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are remarkably effective compounds both with respect to their biological and physiological functions.Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Anticancer Activity Research on sulfur-containing heterocyclic analogs, including compounds similar to N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide, has shown potential in anticancer applications. Specifically, hydroxyl-containing benzo[b]thiophene analogs demonstrate selectivity towards laryngeal cancer cells, indicating their potential in anticancer therapy. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis by increasing the BAX/BCL-2 ratio and activating the caspase cascade. This mechanism suggests a promising avenue for chemotherapy, especially when combined with other drugs to enhance effectiveness and minimize healthy cell damage (Haridevamuthu et al., 2023).

Antidepressant Potential The synthesis and evaluation of thiophene-containing compounds have demonstrated significant antidepressant activity. Derivatives synthesized for this purpose reduced immobility time in both forced swimming and tail suspension tests, indicating their potential as antidepressant medications. This area of research underscores the therapeutic potential of thiophene-based compounds in treating depressive disorders, highlighting a promising pathway for new antidepressant drug development (Mathew, Suresh, & Anbazhagan, 2014).

Cognitive Enhancement and Neuroprotection Studies on cognitive enhancing agents have revealed that certain thiophene derivatives exhibit notable antiamnestic (AA) and antihypoxic (AH) activities. These activities were assessed through their capacity to reverse electroconvulsion-induced amnesia and protect against hypoxia in mice. Such findings point to the potential use of thiophene derivatives as cognitive enhancers and neuroprotective agents, offering a new approach to treating conditions associated with cognitive decline and neuronal injury (Ono et al., 1995).

Photovoltaic Applications In the field of renewable energy, thiophene-containing copolymers have been explored for their utility in improving photovoltaic performance. By increasing the conjugation of the acceptor unit in such polymers, researchers have achieved enhanced open-circuit voltage, short-circuit current density, and fill factor in solar cells. This improvement directly translates to higher power conversion efficiency, showcasing the potential of thiophene derivatives in advancing solar energy technology (Hu et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-15(14-11-24-16-9-5-4-8-13(14)16)10-19-17(22)18(23)20-12-6-2-1-3-7-12/h1-9,11,15,21H,10H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCYFMSBNTEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)

![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)

![[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2647419.png)

![N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2647420.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2647425.png)

![tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B2647426.png)